molecular formula C15H18N4O3 B2928173 N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953986-37-3

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2928173
CAS No.: 953986-37-3
M. Wt: 302.334
InChI Key: XPENZLARDMWFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide is a chemical research reagent designed for scientific and experimental purposes, primarily in immunology and drug discovery. This compound features a distinct molecular architecture, integrating an isoxazole heterocycle—a motif prevalent in numerous bioactive molecules and approved therapeutics—linked via an oxalamide bridge to a phenethylamine derivative. Isoxazole derivatives are extensively documented in scientific literature for their diverse pharmacological profiles, including significant immunosuppressive , anticancer , and anti-inflammatory activities . The specific structural combination in this reagent suggests potential as a scaffold for investigating immunomodulation. Research on structurally related isoxazole compounds has demonstrated potent immunosuppressive effects by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing the production of key pro-inflammatory cytokines like TNF-α, indicating a valuable application for studying inflammatory pathways and immune responses in vitro . The oxalamide (oxalyl amide) linker is a notable feature in medicinal chemistry, often employed in the design of hybrid molecules to connect distinct pharmacophores. This linkage strategy has been successfully utilized in developing potent anti-plasmodial agents, demonstrating how such a bridge can contribute to high efficacy and target affinity in complex biological systems . This product is intended for use by qualified researchers in controlled laboratory settings. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19(2)12-5-3-11(4-6-12)7-9-16-14(20)15(21)17-13-8-10-22-18-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPENZLARDMWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related oxalamide derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight N1 Substituent N2 Substituent Key Features
Target Compound C21H25N4O3* 381.45* 4-(Dimethylamino)phenethyl Isoxazol-3-yl Electron-donating dimethylamino group
[] N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide C21H23FN4O4 361.4 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl Isoxazol-3-yl Fluorine atom; basic piperazine ring
[] N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide C22H20ClN5O4S 485.9 Thiazolo-triazol-6-yl ethyl 3,4-Dimethoxyphenyl Bulky heterocycle; chlorophenyl and methoxy groups

*Hypothetical data for the target compound, calculated based on structural analysis.

Key Observations:

N1 Substituent Diversity: The target compound’s N1 group is a phenethyl chain with a para-dimethylamino group, which may enhance lipophilicity and solubility in protonated forms. The compound incorporates a piperazine ring linked to a 2-fluorophenyl group. The fluorine atom likely improves metabolic stability, while the piperazine’s basicity could enhance blood-brain barrier penetration . The chlorine atom may increase electrophilicity, affecting target binding .

N2 Substituent Variations :

  • The target compound and compound share the isoxazol-3-yl group at N2, suggesting conserved hydrogen-bonding capacity.
  • The compound substitutes this with a 3,4-dimethoxyphenyl group, which increases electron density and may alter solubility or receptor affinity .

Molecular Weight and Complexity :

  • The target compound (hypothetical MW 381.45) and compound (MW 361.4) are relatively lightweight, favoring favorable pharmacokinetic profiles.
  • The compound (MW 485.9) has higher molecular complexity, which may reduce solubility but enhance target specificity .

Research Findings and Trends

  • Oxalamide derivatives are explored for kinase inhibition, antimicrobial activity, and CNS targeting. The compound’s piperazine moiety aligns with CNS drug design, while the target compound’s dimethylamino group may offer similar advantages .
  • Structural modifications at N1 significantly alter potency and selectivity. For example, bulky groups (e.g., ) may enhance affinity but reduce membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.